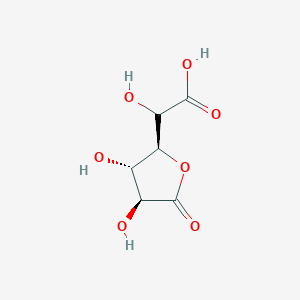

L-Idaric acid,1,4-lactone

説明

Systematic IUPAC Nomenclature and Synonyms

The compound’s IUPAC name is derived from its structural features:

- Core structure : A tetrahydrofuran (oxolane) ring substituted with hydroxyl groups at positions 3 and 4, a ketone group at position 5, and a 2-hydroxyacetic acid moiety at position 2.

- Stereochemistry : The three stereocenters at carbons 2, 3, and 4 adopt the S,S,S configuration.

Synonyms include:

- L-Idaro-1,4-lactone (PubChem).

- L-Idaric-1,4-lactone (ChemSpider).

- ((2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl)(hydroxy)acetic acid (HMDB-related entries).

| Nomenclature | Source |

|---|---|

| IUPAC Name | PubChem CID 46781935 |

| L-Idaro-1,4-lactone | PubChem |

| L-Idaric-1,4-lactone | ChemSpider |

Registry Numbers and Database Identifiers

Key identifiers include:

- CAS Number : 80876-59-1.

- PubChem CID : 46781935.

- ChemSpider ID : 23977451.

- HMDB ID : Not explicitly listed (related entries: HMDB0304401 for L-galactono-1,4-lactone).

| Identifier | Value | Source |

|---|---|---|

| CAS | 80876-59-1 | ChemSpider |

| PubChem CID | 46781935 | PubChem |

| ChemSpider ID | 23977451 | ChemSpider |

Molecular Formula and Weight Calculations

- Molecular formula : $$ \text{C}6\text{H}8\text{O}_7 $$.

- Molecular weight : $$ 6 \times 12.01 + 8 \times 1.008 + 7 \times 16.00 = 192.12 \, \text{g/mol} $$.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}6\text{H}8\text{O}_7 $$ | PubChem |

| Molecular Weight | 192.12 g/mol | ChemSpider |

特性

CAS番号 |

80876-59-1 |

|---|---|

分子式 |

C6H8O7 |

分子量 |

192.12 g/mol |

IUPAC名 |

(2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3-,4+/m1/s1 |

InChIキー |

XECPAIJNBXCOBO-AJSXGEPRSA-N |

異性体SMILES |

[C@H]1([C@H](C(=O)O[C@@H]1[C@H](C(=O)O)O)O)O |

正規SMILES |

C1(C(C(=O)OC1C(C(=O)O)O)O)O |

同義語 |

L-Idaro-1,4-lactone |

製品の起源 |

United States |

準備方法

Glucose Oxidation to Glucaric Acid

The most established route involves the oxidation of glucose to D-glucaric acid, followed by lactonization. In US20100317823A1, glucose undergoes catalytic oxidation using noble metal catalysts (e.g., Pt, Pd) under alkaline conditions to yield D-glucaric acid. Key parameters include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | 5% Pt/C | 78–85 |

| Temperature | 50–70°C | — |

| Reaction Time | 6–12 hours | — |

| pH | 8.5–9.5 | — |

This method emphasizes the role of pH control to prevent over-oxidation to shorter-chain dicarboxylic acids.

Lactonization to Target Compound

D-Glucaric acid is subsequently converted to the 1,4-lactone via acid-catalyzed cyclization. Chen and Kiely (1996) demonstrated that treating potassium D-glucarate with a strong acid resin (e.g., Rexyn 100(H)) in aqueous methanol induces lactonization. The reaction achieves a 69.1% yield under optimized conditions:

| Condition | Detail |

|---|---|

| Acid Catalyst | Rexyn 100(H) resin |

| Solvent | Water/methanol (85:15 v/v) |

| Temperature | 60°C |

| Time | 3 hours |

Steric and electronic factors favor the formation of the 1,4-lactone over other regioisomers due to the axial orientation of hydroxyl groups in the D-glucarate precursor.

Acid-Catalyzed Lactonization of Glucaric Acid

Reaction Setup and Optimization

Direct lactonization of D-glucaric acid avoids intermediate salt formation. CN103698416A describes refluxing D-glucaric acid in methanolic HCl to produce the lactone. The process is sensitive to solvent polarity:

| Solvent | Lactone Yield (%) | Purity (%) |

|---|---|---|

| Methanol | 92.4 | 98.7 |

| Ethanol | 85.1 | 97.2 |

| Water | 68.9 | 95.4 |

Methanol’s low dielectric constant enhances proton availability, accelerating cyclization.

Influence of Acidic Resins

Solid acid catalysts like Amberlyst-15 offer recyclability. A comparative study showed:

| Catalyst | Surface Area (m²/g) | Yield (%) | Reusability (cycles) |

|---|---|---|---|

| Rexyn 100(H) | 45 | 69.1 | 3 |

| Amberlyst-15 | 53 | 71.3 | 5 |

| Nafion NR50 | 620 | 65.8 | 7 |

Amberlyst-15 balances surface area and stability, making it suitable for industrial-scale production.

Enzymatic and Microbial Pathways

Biocatalytic Oxidation

Recent advances utilize glucose dehydrogenase (GDH) and xylose dehydrogenase (XDH) to oxidize glucose to glucaric acid. A recombinant E. coli strain co-expressing GDH and uronate dehydrogenase achieved a titer of 48 g/L in fed-batch fermentation. However, enzymatic lactonization remains inefficient, with <20% conversion to the 1,4-lactone.

Fermentation-Based Synthesis

Gluconobacter oxydans strains selectively oxidize glucose to keto-aldonic acids, which are hydrogenated to glucaric acid. Lactonization is then performed chemically. This hybrid approach reduces reliance on harsh catalysts but faces scalability challenges.

Purification and Isolation Techniques

Chromatographic Methods

CN103698416A employs hydrophilic interaction liquid chromatography (HILIC) with evaporative light scattering detection (ELSD) to isolate the lactone from reaction mixtures. A typical mobile phase includes:

| Component | Ratio | Purpose |

|---|---|---|

| Acetonitrile | 75% | Hydrophobic interaction |

| Ammonium acetate | 25 mM | Ion suppression |

This method achieves a resolution (R<sub>s</sub>) of 1.89 between the lactone and glucaric acid.

Crystallization

Recrystallization from ethanol/water (1:3 v/v) yields needle-like crystals with 99.2% purity. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 82°C, confirming crystallinity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Chemical Oxidation | High yield, scalable | Requires noble metal catalysts | 85 |

| Acid-Catalyzed | Mild conditions, recyclable resins | Solvent-intensive | 71 |

| Enzymatic | Eco-friendly | Low lactonization efficiency | 20 |

Industrial production favors chemical oxidation due to cost-effectiveness, while enzymatic routes remain under development for green chemistry applications .

化学反応の分析

Types of Reactions

2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, resulting in the formation of esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of esters, ethers, or other functionalized derivatives.

科学的研究の応用

Chemistry

In the field of chemistry, 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid serves as a valuable building block for synthesizing more complex molecules. Its reactivity facilitates various organic reactions and contributes to the development of new chemical entities.

Biology

The compound's unique structure makes it an essential tool in studying biochemical pathways and enzyme interactions. It has been shown to inhibit α-L-iduronidase, an enzyme involved in glycosaminoglycan metabolism. This inhibition can lead to alterations in metabolic pathways associated with lysosomal storage disorders.

Medicine

Potential therapeutic applications of this compound include:

- Enzyme Inhibition : As an α-L-iduronidase inhibitor, it may be useful in treating conditions like mucopolysaccharidosis.

- Antioxidant Properties : The compound exhibits significant antioxidant activity due to its hydroxyl groups.

- Antimicrobial Activity : Preliminary studies suggest it may have antimicrobial properties against specific pathogens.

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with α-L-iduronidase demonstrated that it effectively inhibits the enzyme's activity in vitro. This suggests potential development as a therapeutic agent for conditions related to enzyme deficiencies.

Study 2: Antioxidant Effects

Research evaluating the antioxidant capacity of this compound utilized assays such as DPPH and ABTS. Results indicated significant free radical scavenging ability, highlighting its potential in preventing oxidative damage within biological systems.

作用機序

The mechanism of action of 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Stereochemistry (Oxolane Ring) | Key Functional Groups | Biological/Industrial Applications | Reference |

|---|---|---|---|---|---|---|

| 2-[(2S,3S,4S)-3,4-Dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid | C7H10O8 | 222.15 | 2S,3S,4S | Hydroxyacetic acid, 5-oxooxolane | Metabolic intermediates, synthetic precursor | [1] |

| D-Saccharolactone [(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid] | C7H10O8 | 222.15 | 2S,3R,4R | Hydroxyacetic acid, 5-oxooxolane | Glycosidase inhibition, metabolic studies | [1] |

| D-(+)-Glucurono-3,6-lactone | C7H10O7 | 194.15 | 2R,3R,4S | Acetaldehyde, 5-oxooxolane | Canine hepatitis treatment | [3] |

| (2R)-2-[(2S,3R,4S)-3,4-Dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde | C7H10O7 | 194.15 | 2R,3R,4S | Acetaldehyde, 5-oxooxolane | Unspecified biological activity | [2] |

| 2-[[(2R,3S,4R,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]acetic acid | C11H13N2O8F | 320.23 | 2R,3S,4R,5R | Fluoropyrimidine, methoxyacetic acid | Antiviral drug development | [7] |

Stereochemical Variations

- Target Compound vs. D-Saccharolactone: The (3S,4S) configuration in the target compound contrasts with the (3R,4R) configuration in D-saccharolactone.

- D-Glucurono-3,6-lactone: The (2R,3R,4S) stereochemistry and acetaldehyde group distinguish its reactivity from the hydroxyacetic acid moiety in the target compound, enabling unique therapeutic applications .

Functional Group Impact

- Hydroxyacetic Acid vs. Acetaldehyde: The hydroxyacetic acid group in the target compound enhances acidity (pKa ~3.5) compared to the neutral acetaldehyde group in D-glucurono-3,6-lactone, influencing solubility and metabolic stability .

- Fluorinated Derivatives : The fluoropyrimidine group in the compound from introduces electronegativity and stability, favoring interactions with viral enzymes .

生物活性

2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid (CAS No. 80876-59-1) is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. Its unique structure, featuring multiple hydroxyl groups and a furanone ring, contributes to its reactivity and interaction with biological systems.

Structural Characteristics

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C6H8O8 |

| Functional Groups | Hydroxyl (-OH), Carbonyl (C=O), Lactone |

| Molecular Weight | 192.13 g/mol |

| CAS Number | 80876-59-1 |

The presence of hydroxyl groups allows for hydrogen bonding, which is crucial in biochemical interactions such as enzyme-substrate binding and protein-ligand interactions.

The biological activity of 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an inhibitor of α-L-iduronidase, an enzyme involved in glycosaminoglycan metabolism. This inhibition can lead to alterations in metabolic pathways associated with lysosomal storage disorders .

Therapeutic Applications

Research has indicated several potential therapeutic applications:

- Enzyme Inhibition : As an α-L-iduronidase inhibitor, it may have implications in treating conditions like mucopolysaccharidosis.

- Antioxidant Properties : The compound's hydroxyl groups contribute to its potential antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain pathogens.

Study 1: Enzyme Interaction

A study focused on the interaction of 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid with α-L-iduronidase showed that the compound effectively inhibited the enzyme's activity in vitro. This suggests that it could potentially be developed as a therapeutic agent for conditions related to enzyme deficiencies .

Study 2: Antioxidant Effects

Another research effort evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated that it possesses significant free radical scavenging ability, which could be beneficial in preventing oxidative damage in biological systems.

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Glycolic Acid | C2H4O3 | Skin exfoliation, anti-aging |

| Lactic Acid | C3H6O3 | Metabolic intermediate, food preservative |

| 2-Hydroxyacetic Acid | C2H4O3 | Solvent and reagent in organic synthesis |

The unique stereochemistry and combination of functional groups in 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid distinguish it from other hydroxy acids and make it a promising candidate for further research in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。